![molecular formula C19H24FN3O2 B2544893 (2-Fluorophenyl)(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105227-05-1](/img/structure/B2544893.png)
(2-Fluorophenyl)(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
(2-Fluorophenyl)(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, also known as FPOP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FPOP belongs to the class of oxadiazole derivatives and is a potent inhibitor of protein-protein interactions.
Scientific Research Applications
Anti-Breast Cancer Activity
The synthesized compound demonstrates potential as an anti-breast cancer agent. Molecular docking studies reveal that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests that compound 5 could be explored further for breast cancer treatment .
Antimicrobial Properties
Pyrazoles and their derivatives, including compound 5, play a crucial role in antimicrobial activities. Researchers have reported their effectiveness against various pathogens. Further investigations could explore compound 5’s specific antimicrobial mechanisms and applications .
Anti-Inflammatory Effects
Pyrazole derivatives have shown anti-inflammatory properties. Compound 5’s structure warrants investigation into its potential as an anti-inflammatory agent. Understanding its mode of action could lead to therapeutic applications in inflammatory conditions .
Antioxidant Activity
The presence of fluorine in compound 5 enhances its stability and reactivity. Investigating its antioxidant properties may reveal its ability to scavenge free radicals and protect cells from oxidative damage .
Cytotoxicity and Anti-Tumor Potential
Pyrazoles have been associated with cytotoxic effects and anti-tumor activity. Compound 5’s unique structure could contribute to its cytotoxic properties, making it a candidate for further evaluation in cancer research .
Analgesic Function
Although not explicitly studied for analgesic effects, pyrazole derivatives have been explored in pain management. Investigating compound 5’s potential as an analgesic could yield valuable insights .
Mechanism of Action
Target of Action
It is suggested that it may be involved in the modulation of premature translation termination or nonsense-mediated mrna decay .
Mode of Action
It is suggested that it may modulate premature translation termination or nonsense-mediated mRNA decay , but the exact mechanism remains to be elucidated.
Biochemical Pathways
Given its suggested role in modulating premature translation termination or nonsense-mediated mRNA decay , it may be involved in the regulation of protein synthesis and mRNA stability.
Result of Action
Given its suggested role in modulating premature translation termination or nonsense-mediated mrna decay , it may influence protein synthesis and mRNA stability, potentially affecting cellular function and disease progression.
properties
IUPAC Name |
[3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-19(2,3)11-16-21-22-17(25-16)13-7-6-10-23(12-13)18(24)14-8-4-5-9-15(14)20/h4-5,8-9,13H,6-7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBCCSPVPGVICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(O1)C2CCCN(C2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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